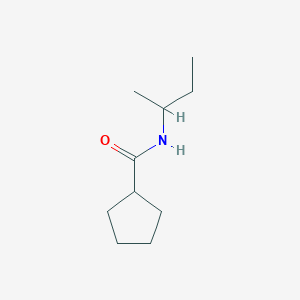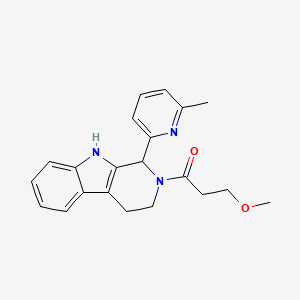![molecular formula C19H31N3O3S B6077418 1-(4-methoxyphenyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B6077418.png)
1-(4-methoxyphenyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as PPOP and has gained significant interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
PPOP acts as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. It also has affinity for the sigma-1 receptor and the alpha-2 adrenergic receptor. PPOP's mechanism of action is thought to be similar to that of other atypical antipsychotic drugs, which work by modulating the activity of dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
PPOP has been shown to increase dopamine and serotonin neurotransmission in the brain. It has also been found to increase the release of acetylcholine and norepinephrine. PPOP has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to reduce drug-seeking behavior in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PPOP in lab experiments is its potential as a therapeutic agent. It has shown promising results in preclinical studies and may have fewer side effects than other antipsychotic drugs. However, one limitation is the limited availability of PPOP and its relatively low yield during synthesis.
Orientations Futures
There are several future directions for research on PPOP. One area of interest is its potential use in treating drug addiction. PPOP has been shown to reduce drug-seeking behavior in rats, and further studies could explore its potential as a treatment for addiction in humans. Another area of research is the development of more efficient synthesis methods for PPOP. This could increase the availability of the compound for further research. Finally, further studies could investigate the potential use of PPOP as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, PPOP is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It acts as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist, and has shown promising results in preclinical studies as an antipsychotic, antidepressant, and anxiolytic agent. Further research is needed to explore its potential use in treating drug addiction and as a neuroprotective agent.
Méthodes De Synthèse
The synthesis of PPOP involves the reaction of 4-methoxyphenylpiperazine with 1-(propylsulfonyl)-3-piperidinyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified using column chromatography. The yield of the product is typically around 50%.
Applications De Recherche Scientifique
PPOP has shown potential therapeutic applications in various areas of research. It has been studied for its antipsychotic, antidepressant, and anxiolytic effects. PPOP has also been investigated for its potential use in treating drug addiction and as a neuroprotective agent.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-(1-propylsulfonylpiperidin-3-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-3-15-26(23,24)22-10-4-5-18(16-22)21-13-11-20(12-14-21)17-6-8-19(25-2)9-7-17/h6-9,18H,3-5,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKCNIBBNSYSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]isonicotinamide](/img/structure/B6077336.png)

![N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B6077342.png)

![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6077364.png)
![{1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6077377.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B6077388.png)
![methyl 1-{2-hydroxy-3-[4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6077395.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinol](/img/structure/B6077404.png)
![N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6077428.png)
![4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B6077431.png)
![methyl 3-{5-[4-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate](/img/structure/B6077439.png)
![1-{2-hydroxy-3-[4-methoxy-2-({[2-(1-pyrrolidinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6077440.png)